molecular formula C11H8ClFN2O2 B8399058 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

Cat. No. B8399058
M. Wt: 254.64 g/mol
InChI Key: CJIORXFEBJOZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H8ClFN2O2 and its molecular weight is 254.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2-one

InChI

InChI=1S/C11H8ClFN2O2/c1-17-10-11(16)15(6-9(12)14-10)8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

CJIORXFEBJOZRD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN(C1=O)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-dichloro-1-(4-fluorophenyl)pyrazin-2(1H)-one (13.0 g, 50.2 mmol; prepared according to the general methods described by M. Tutonda, et al., Tetrahedron, 1990, 46, 5715) dissolved in absolute methanol (100 mL) was treated with NaOMe (6.78 g, 125 mmol). The reaction mixture was stirred at room temp for 1 hour, neutralized with 2N HCl (Et2O solution), and evaporated the solvent under reduced pressure. The residue was treated with EtOAc, washed with 0.5N HCl solution, dried over MgSO4, and concentrated under reduced pressure to give the desired product (12.8 g, 100%). LRMS (ESI pos) m/e 254.9, 256.9 (M+1, Cl pattern). 1H-NMR (400 MHz, CDCl3) δ 7.39 (m, 2H), 7.20 (t, 2H), 6.95 (s, 1H), 4.05 (s, 3H); 19F-NMR (376 MHz, CDCl3) δ −111.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.